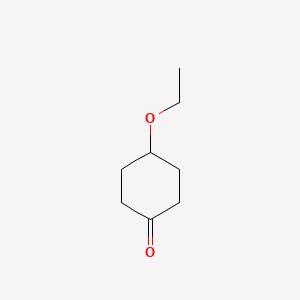

1-(4-Phenoxyphenyl)-1H-pyrrole-2,5-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “1-(4-Phenoxyphenyl)-1H-pyrrole-2,5-dione” is a complex organic molecule. Unfortunately, there is limited information available specifically for this compound. However, related compounds such as “4-Phenoxyphenol” and “(4-Phenoxyphenyl)methanol” have been studied12.

Synthesis Analysis

There is no specific information available on the synthesis of “1-(4-Phenoxyphenyl)-1H-pyrrole-2,5-dione”. However, related compounds such as 4-phenoxy-phenyl isoxazoles have been synthesized for structure-activity relationship (SAR) studies3. Another related compound, “(4-Phenoxyphenyl)methanol”, is commercially available2.Molecular Structure Analysis

The molecular structure of “1-(4-Phenoxyphenyl)-1H-pyrrole-2,5-dione” is not directly available. However, the structure of a related compound, “1-(4-Phenoxyphenyl)ethanone”, has been studied4.Chemical Reactions Analysis

Specific chemical reactions involving “1-(4-Phenoxyphenyl)-1H-pyrrole-2,5-dione” are not available. However, related compounds have been studied. For instance, the CuAAC reaction of terminal alkynes affords an efficient and mild production of triazolic 1,4-disubstituted compounds567.Physical And Chemical Properties Analysis

The physical and chemical properties of “1-(4-Phenoxyphenyl)-1H-pyrrole-2,5-dione” are not directly available. However, a related compound, “1-(4-Phenoxyphenyl)ethanone”, has been studied49.Aplicaciones Científicas De Investigación

- Electrochemical Sensor Development

- Field : Analytical Chemistry

- Application : “1-(4-Phenoxyphenyl)-1H-pyrrole-2,5-dione” could potentially be used in the development of electrochemical sensors .

- Method : The compound could be used as a part of the sensor’s active layer, contributing to its selectivity and sensitivity .

- Results : In one study, a sensor was developed that showed selectivity towards D-serine over other compounds, including D-tryptophane, D-glutamine, D-arginine, L-Serine, and D-aspartic acid .

-

Biological Activities of Pyrazoline Derivatives

- Field : Biochemistry

- Application : Pyrazolines and their derivatives, which can be synthesized from chalcones like “1-(4-Phenoxyphenyl)-1H-pyrrole-2,5-dione”, have been found to exhibit a wide range of biological activities .

- Method : The compound could be used as a precursor in the synthesis of pyrazoline derivatives .

- Results : Pyrazolines have been reported to show antibacterial, antifungal, antiparasitic, anti-inflammatory, antidepressant, anticonvulsant, antioxidant, and antitumor activities .

-

Development of New Drugs

- Field : Pharmaceutical Chemistry

- Application : “1-(4-Phenoxyphenyl)-1H-pyrrole-2,5-dione” could potentially be used in the synthesis of new drugs .

- Method : The compound could be used as a part of the drug’s active moiety, contributing to its therapeutic effects .

- Results : In one patent, a crystalline form of a compound synthesized from a similar phenoxyphenyl compound was found to inhibit Btk, a protein kinase .

-

Herbivore-Induced Plant Defense

- Field : Plant Biology

- Application : Certain compounds, including pyrazolines, have been found to induce specific defense responses in plants when they are damaged by herbivorous insects .

- Method : The compound could potentially be used to enhance the plant’s natural defense mechanisms .

- Results : Studies have shown that these defense responses can help protect the plant from further damage .

-

Synthesis of Pyrazolines

- Field : Organic Chemistry

- Application : “1-(4-Phenoxyphenyl)-1H-pyrrole-2,5-dione” could potentially be used in the synthesis of pyrazolines .

- Method : The compound could be used as a precursor in the synthesis of pyrazolines .

- Results : Pyrazolines have been reported to show various biological activities .

Safety And Hazards

Specific safety and hazard information for “1-(4-Phenoxyphenyl)-1H-pyrrole-2,5-dione” is not available. However, safety data for related compounds such as “4-PHENOXYPHENYLTHIOUREA” and “(4-Phenoxyphenyl)methanol” are available1011.

Direcciones Futuras

The future directions for the study of “1-(4-Phenoxyphenyl)-1H-pyrrole-2,5-dione” are not directly available. However, related compounds such as 4-phenoxy-phenyl isoxazoles are potential for further study in cancer therapeutics as acetyl-CoA carboxylase inhibitors312.

Propiedades

IUPAC Name |

1-(4-phenoxyphenyl)pyrrole-2,5-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11NO3/c18-15-10-11-16(19)17(15)12-6-8-14(9-7-12)20-13-4-2-1-3-5-13/h1-11H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAYJAEOCYWSGBB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=CC=C(C=C2)N3C(=O)C=CC3=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30339390 |

Source

|

| Record name | 1-(4-Phenoxyphenyl)-1H-pyrrole-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30339390 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-Phenoxyphenyl)-1H-pyrrole-2,5-dione | |

CAS RN |

69422-82-8 |

Source

|

| Record name | 1-(4-Phenoxyphenyl)-1H-pyrrole-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30339390 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(2,2-Dimethylpropanoyl)amino]benzoic acid](/img/structure/B1296536.png)

![4-[3-(Dimethylamino)propoxy]benzaldehyde](/img/structure/B1296539.png)

![3,7-Dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-one](/img/structure/B1296540.png)

![1-Oxaspiro[2.5]octane-2-carbonitrile](/img/structure/B1296545.png)

![7-Azabicyclo[4.1.0]heptane](/img/structure/B1296546.png)